molecular formula C10H16O5 B11753574 Decarestrictine D

Decarestrictine D

Cat. No.: B11753574
M. Wt: 216.23 g/mol
InChI Key: HWMMWMJBUOCCFZ-XYEXOTNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decarestrictine D is a natural product belonging to the family of medium-sized lactones. It is known for its unique structure and significant biological activities, including its role as an inhibitor of cholesterol biosynthesis. This compound is derived from the fermentation of the fungus Penicillium simplicissimum and has been the subject of extensive research due to its potential therapeutic applications .

Preparation Methods

The total synthesis of Decarestrictine D involves several key steps. One efficient synthetic route includes the use of cross-metathesis or ring-closing metathesis and Yamaguchi macrolactonization as critical steps. The stereogenic centers are generated through hydrolytic kinetic resolution and Sharpless asymmetric dihydroxylation . These methods ensure the precise formation of the compound’s complex structure.

Chemical Reactions Analysis

Decarestrictine D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Mechanism of Action

The mechanism of action of Decarestrictine D involves its interaction with specific molecular targets involved in cholesterol biosynthesis. Although the exact molecular targets and pathways are not fully understood, it is known that this compound does not inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the cholesterol biosynthesis pathway . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

These compounds share a similar lactone ring structure but differ in their specific functional groups and stereochemistry . Compared to its analogs, Decarestrictine D is unique due to its specific hydroxylation pattern and its potent biological activity as a cholesterol biosynthesis inhibitor .

Conclusion

This compound is a fascinating compound with significant potential in scientific research and therapeutic applications Its unique structure and biological activities make it a valuable subject of study in various fields, including chemistry, biology, and medicine

Properties

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

(2R,4S,5E,7S,8S)-4,7,8-trihydroxy-2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one

InChI

InChI=1S/C10H16O5/c1-6-4-7(11)2-3-8(12)9(13)5-10(14)15-6/h2-3,6-9,11-13H,4-5H2,1H3/b3-2+/t6-,7-,8+,9+/m1/s1

InChI Key

HWMMWMJBUOCCFZ-XYEXOTNWSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](/C=C/[C@@H]([C@H](CC(=O)O1)O)O)O

Canonical SMILES

CC1CC(C=CC(C(CC(=O)O1)O)O)O

Origin of Product

United States

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